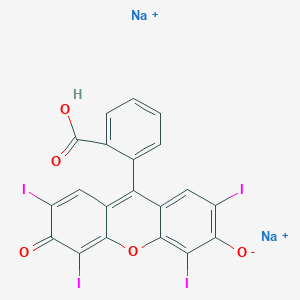![molecular formula C26H32O13 B12407983 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol: is a natural small molecule compound, specifically a diterpene glycoside. . This compound is often studied for its bioactivity and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol involves several steps, typically starting with the extraction of catalpol from natural sources such as plants. The compound is then modified through a series of chemical reactions to introduce the 3,4-dimethoxycinnamoyl group. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound is less common due to its complexity and the need for specialized equipment and conditions. advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future .
Analyse Des Réactions Chimiques
Types of Reactions: 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol is used as a model compound to study reaction mechanisms and the effects of different functional groups on chemical reactivity .
Biology: In biology, this compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is often used in cell culture studies to investigate its effects on cellular processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, such as in the treatment of inflammatory diseases, infections, and oxidative stress-related conditions .
Industry: In industry, this compound may be used in the development of new pharmaceuticals, cosmetics, and other products that benefit from its bioactive properties .
Mécanisme D'action
The mechanism of action of 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activity, influencing gene expression, and interacting with cellular receptors. The specific pathways involved depend on the biological context and the specific effects being studied .
Comparaison Avec Des Composés Similaires
Catalpol: The parent compound from which 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol is derived.
3,4-Dimethoxycinnamic Acid: A related compound that shares the cinnamoyl group.
Other Diterpene Glycosides: Compounds with similar structures and potential bioactivities.
Uniqueness: this compound is unique due to its specific combination of the catalpol and 3,4-dimethoxycinnamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C26H32O13 |
|---|---|
Poids moléculaire |
552.5 g/mol |
Nom IUPAC |
[(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(28)36-11-26-18-13(19(29)23(26)39-26)7-8-35-24(18)38-25-22(32)21(31)20(30)16(10-27)37-25/h3-9,13,16,18-25,27,29-32H,10-11H2,1-2H3/b6-4+/t13-,16-,18-,19+,20-,21+,22-,23+,24+,25+,26-/m1/s1 |
Clé InChI |
QHXDBFPOFIGMFJ-XKJNZRDESA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)OC[C@@]23[C@@H]4[C@@H](C=CO[C@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@H]([C@@H]2O3)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
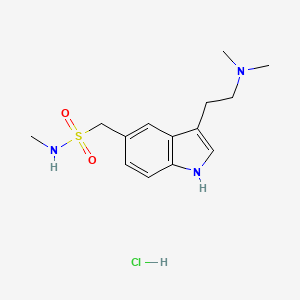
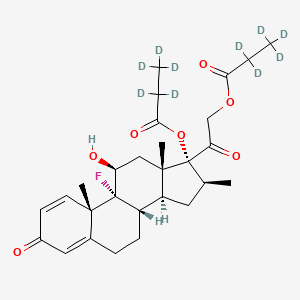
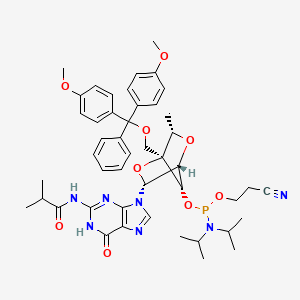
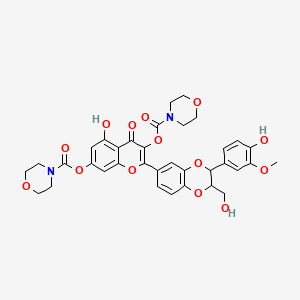
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)
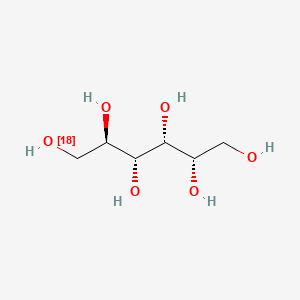

![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
